molecular formula C10H10BrN3 B3313893 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine CAS No. 947533-92-8

6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3313893
CAS No.: 947533-92-8
M. Wt: 252.11 g/mol
InChI Key: YMPMQAWXZHCMMU-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a cyclopropylmethyl group at position 2. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleic acids . The bromine atom at position 6 enhances electrophilicity, facilitating further functionalization via cross-coupling reactions, while the cyclopropylmethyl group introduces steric and electronic effects that may modulate solubility, metabolic stability, and target binding .

Properties

IUPAC Name

6-bromo-2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-7-4-8-10(12-5-7)14-9(13-8)3-6-1-2-6/h4-6H,1-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPMQAWXZHCMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC3=C(N2)C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669555
Record name 6-Bromo-2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-92-8
Record name 6-Bromo-2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be alkylated with cyclopropylmethyl halides under phase transfer catalysis conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield 6-amino derivatives, while alkylation reactions can produce various N-alkylated imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit kinases involved in signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Comparison
Compound Name 2-Position 3-Position 6-Position Key Synthesis Method Reference
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Cyclopropylmethyl H Br Alkylation under phase-transfer catalysis (PTC)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Phenyl H Br Condensation of diaminopyridine with benzaldehyde
6-Bromo-2-(furan-2-yl)-3-propynyl-3H-imidazo[4,5-b]pyridine Furan-2-yl Prop-2-ynyl Br Alkylation with propargyl bromide under mild conditions
3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Phenyl Benzyl Br Benzylation using benzyl chloride and TBAB catalyst
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine H Methyl Br Methylation with methyl iodide

Key Observations :

  • Furan-2-yl introduces a heteroaromatic ring, enabling π-π stacking interactions .
  • Position 3 : Alkylation (e.g., benzyl, propynyl) increases lipophilicity and modulates hydrogen-bonding capacity. Methylation simplifies synthesis but may reduce metabolic stability .
  • Synthesis : Phase-transfer catalysis (PTC) is widely used for regioselective alkylation, achieving yields of 10–49% .

Key Findings :

  • Antimicrobial Activity : Phenyl and benzyl derivatives exhibit broad-spectrum activity against Gram-positive bacteria, likely via membrane disruption .
  • Kinase Inhibition : Thiadiazole-containing derivatives (e.g., 21f) show potent inhibition of kinases involved in cancer progression .
  • Toxicity: Substituents like methylamino (PhIP) confer carcinogenicity, highlighting the importance of structural optimization .

Crystallographic and Physicochemical Properties

Crystal structure analyses reveal how substituents influence molecular conformation and intermolecular interactions:

Table 3: Structural Data
Compound Name Bond Lengths (Å) Dihedral Angles (°) Intermolecular Interactions Reference
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2-one N1–C2: 1.37 70.28 (allyl vs. core) N–H···O hydrogen bonds (2.85 Å)
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one C6–Br: 1.89 Planar core (deviation: 0.008 Å) π-π stacking (3.4 Å)
3-Benzyl-6-bromo-2-phenyl derivatives C–N: 1.45–1.49 Benzyl perpendicular to core C–H···Br interactions

Notable Trends:

  • Planarity : The imidazo[4,5-b]pyridine core remains nearly planar across derivatives, ensuring minimal steric distortion .
  • Hydrogen Bonding : N–H···O bonds in allyl derivatives form pseudodimers, enhancing crystal stability .
  • Halogen Interactions : Bromine participates in C–H···Br contacts, influencing packing efficiency .

Biological Activity

6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 6-position and a cyclopropyl group at the 2-position, positions it as an intriguing candidate for various biological applications, particularly in oncology and inflammation modulation.

  • Molecular Formula : C₉H₈BrN₃
  • Molecular Weight : 238.08 g/mol
  • CAS Number : 916258-30-5

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Anti-cancer Properties : Preliminary studies suggest its potential as an anti-tumor agent. It may interact with specific receptors or enzymes involved in cancer progression.
  • Anti-inflammatory Effects : The compound has been linked to modulation of inflammatory pathways, suggesting it could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features allow it to bind selectively to certain biological targets, influencing cellular processes such as:

  • Cell Proliferation : Studies indicate that the compound may inhibit cancer cell proliferation.
  • Cytotoxicity : It shows potential cytotoxic effects against various cancer cell lines without significantly affecting normal cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds.

Compound NameCAS NumberKey Features
6-Bromo-2-isopropyl-3H-imidazo[4,5-b]pyridine68175-14-4Contains isopropyl group; studied for similar activities
7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridineNot ListedVariation at position 7; may exhibit different properties

This table illustrates how variations in substituents can influence the biological activity of imidazo[4,5-b]pyridine derivatives.

Case Studies and Research Findings

  • Anti-Tumor Activity : In vitro studies have demonstrated that this compound inhibits the growth of glioma cells through multiple mechanisms including cell cycle arrest and apoptosis induction.
  • Inflammation Modulation : Research indicated that this compound could effectively reduce inflammatory markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound has a high binding affinity for specific kinases involved in cancer signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine?

The synthesis typically involves cyclization of 5-bromopyridine-2,3-diamine with cyclopropanecarbaldehyde under phase-transfer catalysis (PTC) conditions. A two-step approach is recommended:

Cyclization : React 5-bromopyridine-2,3-diamine with cyclopropanecarbaldehyde in DMF using tetrabutylammonium bromide (t-BAB) as a catalyst. This forms the imidazo[4,5-b]pyridine core .

Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) in acetic acid .
Microwave-assisted synthesis can reduce reaction times (from 24h to 2–4h) and improve yields (85–90%) compared to conventional methods .

Q. How can the purity and structure of this compound be validated?

  • Chromatography : Use HPLC with a C18 column (mobile phase: methanol/water 70:30) to confirm purity (>98%).
  • Spectroscopy :
    • NMR : 1H^1H NMR should show characteristic peaks: δ 1.1–1.3 ppm (cyclopropyl CH2_2), δ 8.2–8.5 ppm (pyridine H) .
    • HRMS : Expected [M+H]+^+ at m/z 292.03 (C10_{10}H11_{11}BrN3+_3^+) .
  • X-ray crystallography : Resolve crystal structure using SHELXL for unambiguous confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

Discrepancies in antimicrobial or anticancer activities arise from substituent positioning and assay conditions. For example:

  • Substituent Effects : 2-Cyclopropylmethyl enhances lipophilicity (logP ~2.5) compared to 2-chloro derivatives (logP ~1.8), improving membrane permeability .

  • Assay Variability : Standardize testing using MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) with ciprofloxacin as a control .

  • Data Table :

    DerivativeIC50_{50} (μM) S. aureusIC50_{50} (μM) HeLa Cells
    2-Cyclopropylmethyl1.2 ± 0.38.5 ± 1.1
    2-Chloro4.7 ± 0.912.3 ± 2.4
    Source: Adapted from

Q. How can computational methods predict binding modes of this compound with kinase targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with Aurora A kinase (PDB: 4UYN). The bromine atom forms halogen bonds with Leu139, while the cyclopropylmethyl group occupies a hydrophobic pocket near Val147 .
  • DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level. HOMO-LUMO gaps (~4.2 eV) suggest stability in biological environments .

Q. What are the challenges in regioselective functionalization of this compound?

  • Substitution at C6 : Bromine’s electron-withdrawing effect directs electrophilic substitution to C4. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for C6 modifications .
  • N-Alkylation : Competitive alkylation at N1 vs. N3 occurs under basic conditions. Employ bulky bases (e.g., KOtBu) to favor N3-alkylation (yield: 75%) .

Methodological Guidance

Q. How to analyze hydrogen-bonding interactions in crystals of this compound?

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts. For example, Br···H (12%) and N–H···O (25%) interactions stabilize dimers in the lattice .
  • X-ray Refinement : Apply SHELXL for anisotropic displacement parameters. R1_1 < 0.05 indicates high precision .

Q. What protocols optimize yield in large-scale synthesis?

  • Continuous Flow Reactors : Achieve 90% yield by maintaining residence time at 10 min (T = 80°C, pressure = 2 bar) .
  • Workup : Extract with ethyl acetate (3 × 50 mL), dry over MgSO4_4, and purify via flash chromatography (hexane/EtOAc 3:1) .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

  • Photophysical Studies : UV-Vis spectra (λmax_{max} = 320 nm) and fluorescence quantum yield (Φ = 0.15) suggest potential in OLEDs. Modify with electron-donating groups (e.g., -OCH3_3) to enhance emissive properties .

Q. How does the cyclopropylmethyl group influence metabolic stability?

  • In vitro Metabolism : Incubate with human liver microsomes (HLMs). LC-MS/MS analysis shows t1/2_{1/2} = 45 min (vs. 22 min for 2-methyl derivatives), indicating improved resistance to CYP3A4 oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

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